molecular formula C5H6F3N3 B1450097 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine CAS No. 1693597-40-8

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

Cat. No.: B1450097
CAS No.: 1693597-40-8
M. Wt: 165.12 g/mol
InChI Key: UCSRLEUMYFSNEX-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-amine is a chemical compound based on the imidazole heterocycle, a structure of significant importance in medicinal chemistry and drug discovery . The imidazole scaffold is a fundamental building block in many biologically active molecules and is known for its wide range of potential therapeutic applications . The specific substitution with a 2-amine group and a 2,2,2-trifluoroethyl side chain defines this particular derivative. Related trifluoroethyl-substituted imidazole compounds have been reported in scientific research for various purposes. For instance, structurally similar compounds have been investigated for their role as inhibitors of specific biological targets, such as the NAD(+) hydrolase SARM1, which is relevant in the context of neurological diseases . Furthermore, the 1H-imidazol-2-amine (2-aminoimidazole) core is a known pharmacophore in medicinal chemistry, with derivatives being explored as potent inhibitors for targets like vascular adhesion protein-1 (VAP-1) for the treatment of conditions such as diabetic macular edema . This combination of features makes this compound a valuable intermediate for researchers in the fields of organic synthesis and pharmaceutical development. It can be utilized in the design and synthesis of novel compounds for screening against a variety of biological targets, contributing to the advancement of chemical biology and therapeutic agent discovery. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-11-2-1-10-4(11)9/h1-2H,3H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSRLEUMYFSNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693597-40-8
Record name 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine
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Biochemical Analysis

Biochemical Properties

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form complexes with Lewis bases through hydrogen bonding, yielding 1:1 adducts. This interaction can influence the stability and reactivity of the compound in biochemical assays. Additionally, this compound may competitively inhibit certain enzymes, affecting their catalytic activity and altering metabolic pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the permeability of sodium channels in neurons, leading to altered neuronal excitability. This modulation can impact cellular communication and overall cell function, potentially leading to changes in cellular behavior and physiology.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity. Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and metabolic processes. These interactions are crucial for understanding the compound’s overall mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but may degrade over time, affecting its efficacy and potency. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cellular processes without causing toxicity. At higher doses, toxic or adverse effects may be observed

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may undergo trifluoromethylation, a process that introduces a trifluoromethyl group into the compound. This modification can alter the compound’s chemical properties and its interactions with other biomolecules, affecting its overall metabolic fate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular distribution is essential for elucidating its precise mode of action and potential therapeutic applications.

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. The trifluoroethyl group enhances lipophilicity and influences solubility and permeability, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with enzymes, cellular effects, and potential therapeutic applications.

The compound is characterized by the presence of a trifluoroethyl group attached to an imidazole ring. This configuration imparts distinct chemical and physical properties that facilitate its interaction with biological macromolecules.

PropertyDescription
Molecular FormulaC5H7F3N2
Molecular Weight162.12 g/mol
SolubilityVariable; influenced by trifluoroethyl group
LipophilicityEnhanced due to trifluoroethyl group

The biological activity of this compound primarily involves its binding to specific molecular targets such as enzymes and receptors. The trifluoroethyl substituent enhances the compound's ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of target proteins, leading to various biological effects.

Key Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by competing for active sites or by altering enzyme conformation.
  • Receptor Modulation : It acts as a positive allosteric modulator for specific receptors, enhancing their activity and influencing downstream signaling pathways.

Cellular Impact

Research indicates that this compound affects various cellular processes:

  • Neuronal Excitability : It modulates sodium channel permeability in neurons, which can alter excitability and neurotransmission.
  • Gene Expression : The compound influences gene expression profiles by interacting with transcription factors and other regulatory proteins.

Case Studies

  • Neuropharmacology : In studies involving neuronal cells, treatment with this compound led to significant changes in sodium channel activity, resulting in altered neuronal firing rates. This suggests potential applications in treating neurological disorders characterized by excitability issues.
  • Cancer Research : In vitro studies demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it showed an IC50 value of 12 μM against HeLa cells, indicating its potential as an anticancer agent.

Summary of Findings

Study FocusObservationsReference
Neuronal ActivityModulated sodium channel permeability
Antiproliferative ActivityIC50 = 12 μM against HeLa cells
Enzyme InteractionInhibited specific enzyme activities

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

Recent studies have highlighted the potential of imidazole derivatives, including 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine, as antifungal agents. The compound has shown effectiveness against fungal enzymes such as sterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane synthesis. Modifications to the imidazole structure have been investigated to enhance potency against pathogens like Candida albicans and Aspergillus fumigatus. For instance, compounds with additional fluorine substitutions demonstrated significantly increased inhibition rates compared to traditional azole drugs .

Anticancer Research

In the field of oncology, this compound is being examined for its effects on cancer cell lines. Its incorporation into drug formulations has been associated with enhanced anticancer activity when used in combination with other therapeutic agents. Studies have indicated that it may act synergistically with existing treatments, potentially improving outcomes for patients with resistant forms of cancer .

Neuropharmacology

The compound's influence on neuronal cells has been documented in various studies. Research indicates that treatment with this compound can lead to significant alterations in sodium channel activity, which is crucial for neuronal signaling. These findings suggest potential applications in treating neurological disorders where sodium channel modulation is beneficial.

Case Studies

Several case studies illustrate the compound's versatility:

  • Case Study 1 : A study investigating the antifungal properties of modified imidazole derivatives found that introducing trifluoroethyl groups significantly improved inhibitory effects on CYP51 enzymes compared to non-fluorinated counterparts. The results showed enhanced efficacy against resistant fungal strains .
  • Case Study 2 : In neuropharmacology research, neuronal cells treated with this compound exhibited altered electrophysiological properties. This suggests potential therapeutic roles in conditions characterized by dysfunctional sodium channel activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The free amine group at position 2 of the imidazole ring enables nucleophilic substitution. Common reactions include:

Reaction Type Reagents/Conditions Products Yield
AlkylationAlkyl halides, DMF, K₂CO₃, 80°C N-Alkylated derivatives (e.g., N-alkylimidazoles)60–75%
AcylationAcetyl chloride, pyridine, RT Acetamide derivatives85–90%
SulfonationSulfonyl chlorides, CH₂Cl₂, Et₃N Sulfonamide derivatives70–80%

Key Findings :

  • The trifluoroethyl group enhances electron-withdrawing effects, increasing the electrophilicity of adjacent positions .

  • Reactions typically occur at the primary amine site, though competing side reactions (e.g., ring halogenation) are observed under harsh conditions.

Cycloaddition Reactions

The imidazole ring participates in [3+2] cycloadditions with alkynes or nitriles:

Substrate Conditions Product Catalyst
PhenylacetyleneCuI, DMF, 100°C Triazole-fused imidazole derivativesCopper(I) iodide
AcetonitrileAgNO₃, MeCN, reflux Imidazo[1,2-a]pyridine analogsSilver nitrate

Mechanistic Insight :

  • Coordination of metal catalysts (Cu⁺, Ag⁺) to the imidazole nitrogen facilitates alkyne activation .

  • Trifluoroethyl groups stabilize transition states via inductive effects, improving regioselectivity.

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases:

Carbonyl Partner Conditions Product Applications
BenzaldehydeEtOH, HCl, reflux Imidazole-Schiff base complexesChelation studies
2-PyridinecarboxaldehydeCH₂Cl₂, molecular sieves, RT Heterocyclic ligandsCatalysis

Key Data :

  • Schiff bases derived from this compound show enhanced stability in polar aprotic solvents .

  • X-ray crystallography confirms planar geometry in complexes .

Acid/Base-Mediated Transformations

The compound undergoes protonation/deprotonation, influencing its reactivity:

Reaction Conditions Outcome pKa
ProtonationHCl (gas), Et₂O Hydrochloride salt formation~3.1
DeprotonationNaH, THF, 0°C Generation of reactive amide species

Applications :

  • Hydrochloride salts are used in pharmaceutical formulations for improved solubility .

  • Deprotonated forms act as intermediates in peptide coupling reactions .

Radical Reactions

Under radical-initiated conditions:

Initiation System Substrates Products
AIBN, UV lightStyrene, acrylatesImidazole-containing polymers
FeCl₃, H₂O₂AlkenesCross-coupled adducts

Mechanism :

  • The trifluoroethyl group stabilizes radical intermediates via hyperconjugation.

Reductive Amination

Catalytic hydrogenation modifies the amine group:

Catalyst Conditions Product Selectivity
Pd/C, H₂ (1 atm) EtOH, RTSecondary amines>90%
Raney Ni, NH₃ 50°C, 24 hCyclic amines75–80%

Research Highlight :

  • Hydrogenolysis of benzyl-protected derivatives yields primary amines without ring saturation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties
1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-amine C₅H₆F₃N₃ 165.14 Trifluoroethyl (-CH₂CF₃) High lipophilicity; improved metabolic resistance due to fluorine .
1-(2-Fluorobenzyl)-1H-imidazol-2-amine C₁₀H₁₀FN₃ 191.20 2-Fluorobenzyl (-CH₂C₆H₄F) Increased aromaticity; potential for π-π interactions in target binding .
1-(2-Bromobenzyl)-1H-imidazol-2-amine C₁₀H₁₀BrN₃ 252.11 2-Bromobenzyl (-CH₂C₆H₄Br) Higher molecular weight; bromine enhances halogen bonding but reduces solubility .
N-(2-Chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride C₁₀H₁₀Cl₂F₃N₃ 300.11 Chloro-trifluoromethyl phenyl; dihydroimidazole Improved target affinity via chloro and CF₃ groups; hydrochloride salt enhances solubility .
5-(4-Fluorophenyl)-1H-imidazol-2-amine C₉H₈FN₃ 177.18 4-Fluorophenyl (-C₆H₄F) Simplified structure; fluorine enhances bioavailability .

Key Structural and Functional Differences

Trifluoroethyl vs. Benzyl Groups

  • The trifluoroethyl group in the target compound reduces basicity compared to benzyl-substituted analogs (e.g., 1-(2-fluorobenzyl)-1H-imidazol-2-amine), lowering pKa and improving membrane permeability .
  • Benzyl derivatives (e.g., 1-(2-bromobenzyl)-1H-imidazol-2-amine) exhibit higher molecular weights and aromatic surface area, favoring protein-ligand interactions but compromising solubility .

Fluorine Positioning

  • Fluorine at the para position (e.g., 5-(4-fluorophenyl)-1H-imidazol-2-amine) enhances metabolic stability, while ortho substituents (e.g., 2-fluorobenzyl) may sterically hinder binding .

Benzo-fused analogs (e.g., compounds in and ) show expanded π-systems, increasing binding affinity but raising synthetic complexity .

Preparation Methods

Direct N-Alkylation Using 2,2,2-Trifluoroethyl Iodide

One common laboratory-scale method involves the reaction of 2-aminoimidazole with 2,2,2-trifluoroethyl iodide under basic conditions. The key features of this method are:

  • Reactants: 2-aminoimidazole and 2,2,2-trifluoroethyl iodide
  • Base: Strong bases such as sodium hydride or potassium carbonate to deprotonate the imidazole nitrogen
  • Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
  • Temperature: Elevated temperatures (typically 60–100 °C) to facilitate nucleophilic substitution
  • Mechanism: The imidazole nitrogen acts as a nucleophile attacking the electrophilic carbon in trifluoroethyl iodide, displacing iodide and forming the N-trifluoroethylated product

This method yields this compound with moderate to good efficiency depending on reaction time and temperature control.

Transition Metal-Catalyzed N-Trifluoroethylation

An alternative method utilizes transition metal catalysts (e.g., copper or iron complexes) to promote the N-trifluoroethylation of imidazole amines using trifluoroethylamine hydrochloride or related reagents. Key aspects include:

  • Catalysts: Copper(I) iodide, iron salts, or other metal complexes
  • Fluorine Source: 2,2,2-trifluoroethylamine hydrochloride or trifluoroethyl halides
  • Base: Triethylamine or other organic bases to neutralize acids formed
  • Solvent: Polar solvents such as acetonitrile or dimethylformamide
  • Reaction Conditions: Mild to moderate heating (40–80 °C)
  • Advantages: Enhanced selectivity, milder conditions, and potential for higher yields

This catalytic approach is advantageous for scaling up and industrial production due to better control over reaction parameters.

Multi-Step Industrial Synthesis

Industrial production often involves multi-step synthetic routes to optimize yield and purity:

  • Step 1: Preparation of intermediate imidazole derivatives with protected amino groups
  • Step 2: N-Trifluoroethylation under controlled conditions using trifluoroethylating agents
  • Step 3: Deprotection and purification of the final product
  • Process Enhancements: Use of continuous flow reactors to maintain consistent temperature and mixing, application of catalysts to improve reaction rates, and in-line purification techniques

Such processes aim to maximize product quality and minimize waste.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Sodium hydride, potassium carbonate, triethylamine Choice affects reaction rate and selectivity
Solvent DMSO, DMF, acetonitrile Polar aprotic solvents favor nucleophilic substitution
Temperature 40–100 °C Elevated temperature promotes substitution but requires control to avoid decomposition
Catalyst Copper(I) iodide, iron salts Used in catalytic methods to enhance efficiency
Reaction Time 4–24 hours Longer times improve conversion but may increase side reactions
Scale Laboratory to industrial Continuous flow reactors used in scale-up

Detailed Research Findings

  • Nucleophilic substitution with 2,2,2-trifluoroethyl iodide has been demonstrated as a reliable method for obtaining the target compound with yields typically ranging from 60% to 85% under optimized conditions in polar aprotic solvents.

  • Catalytic N-trifluoroethylation using trifluoroethylamine hydrochloride and copper catalysts enables milder reaction conditions and improved selectivity, with reported yields up to 90% and reduced byproduct formation.

  • Industrial synthesis leverages continuous flow reactors to maintain precise control over temperature and stoichiometry, increasing reproducibility and scalability. The use of catalysts and optimized solvent systems reduces reaction times and improves overall efficiency.

  • Purification techniques commonly involve crystallization from suitable solvents or chromatographic methods to isolate the hydrochloride salt form of the compound, ensuring high purity for research and pharmaceutical applications.

Summary Table of Preparation Methods

Method Reactants Catalyst/Base Solvent Temperature Yield (%) Scale Notes
Direct N-alkylation 2-aminoimidazole + 2,2,2-trifluoroethyl iodide Sodium hydride or K2CO3 DMSO, DMF 60–100 °C 60–85 Lab scale Straightforward, moderate yields
Transition metal-catalyzed Imidazole amine + trifluoroethylamine hydrochloride CuI, Fe salts + triethylamine Acetonitrile, DMF 40–80 °C Up to 90 Lab to pilot Milder, selective, scalable
Multi-step industrial process Protected intermediates + trifluoroethylating agents Catalysts + bases Various Controlled >85 Industrial scale Continuous flow, optimized for yield

Q & A

Q. What are the common synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine, and how can crystallization conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing ethanol with a trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate) and an imidazole precursor (e.g., 1H-benzo[d]imidazol-2-amine) under controlled conditions yields the target molecule . Crystallization is optimized by slow cooling of the reaction mixture, which promotes the formation of single crystals suitable for X-ray diffraction. Solvent choice (e.g., ethanol) and stoichiometric ratios are critical for purity and yield .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹⁹F NMR are essential for confirming the trifluoroethyl group’s presence and substitution pattern. For example, the trifluoroethyl group’s protons appear as a quartet (~5.24 ppm in CDCl₃) due to coupling with fluorine .
  • X-ray crystallography : Used to resolve molecular geometry and hydrogen-bonding interactions, particularly for verifying imidazole ring protonation states .
  • LCMS : Monitors reaction progress and identifies intermediates in multi-step syntheses .

Q. Why is the trifluoroethyl group significant in this compound’s design?

The trifluoroethyl group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines via electron-withdrawing effects. Fluorine’s inductive effects also improve membrane permeability and binding affinity to hydrophobic pockets in target proteins .

Advanced Questions

Q. How can radiolabeled analogs of this compound be synthesized for imaging studies?

Radiolabeling with ¹⁸F can be achieved via O-[¹⁸F]trifluoroethylation. For example, 2,2,2-[¹⁸F]trifluoroethyl tosylate acts as a key intermediate, reacting with hydroxyl-containing precursors under mild conditions (~60% incorporation efficiency). Challenges include minimizing competing side reactions (e.g., iodide-mediated decomposition) and optimizing purification protocols for PET/MRI probes .

Q. What strategies improve yields in multi-step syntheses involving this compound?

  • Intermediate stabilization : Use of protecting groups (e.g., Boc) for reactive amines during Pd-catalyzed cross-coupling steps .
  • Solvent optimization : Polar aprotic solvents (e.g., MeCN) enhance trifluoroethylation efficiency, while toluene is preferred for Stille couplings to avoid side reactions .
  • Catalyst selection : Pd(PPh₃)₂Cl₂ improves selectivity in vinylation steps, reducing by-product formation .

Q. How does the trifluoroethyl group influence binding to biological targets?

The trifluoroethyl group’s steric and electronic properties can alter ligand-receptor interactions. For instance, in α(2C)-AR antagonists, this group enhances brain penetration by reducing polarity while maintaining affinity. Docking studies suggest fluorine’s van der Waals interactions with hydrophobic residues (e.g., Phe or Leu) stabilize binding conformations .

Q. How should researchers address contradictory data in synthetic yields or reaction pathways?

Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature gradients). For example, 2,2,2-[¹⁸F]trifluoroethyl tosylate yields higher incorporation efficiency (~60%) compared to iodide analogs, which produce difluoro by-products. Systematic optimization (e.g., temperature control, precursor stoichiometry) and validation via orthogonal techniques (e.g., LCMS, TLC) are recommended .

Methodological Guidance

  • Purification : Use silica gel chromatography with gradients (e.g., PE:EtOAc from 100:0 to 20:80) to isolate intermediates .
  • Crystallography : Restrain hydrogen atoms during refinement (e.g., d(N–H) = 0.90 Å) to improve model accuracy .
  • Radiolabeling : Pre-purify [¹⁸F]trifluoroethyl tosylate via distillation to minimize hydrolytic degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine
Reactant of Route 2
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1-(2,2,2-trifluoroethyl)-1H-imidazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.